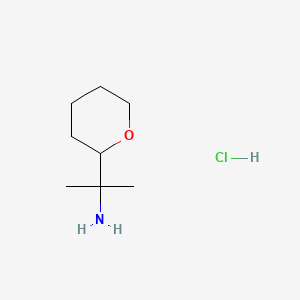

2-(Oxan-2-yl)propan-2-amine hydrochloride

Description

BenchChem offers high-quality 2-(Oxan-2-yl)propan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxan-2-yl)propan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18ClNO |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

2-(oxan-2-yl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2,9)7-5-3-4-6-10-7;/h7H,3-6,9H2,1-2H3;1H |

InChI Key |

FEFRUZOYXGOKOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCCCO1)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Aqueous Solubility Determination of 2-(Oxan-2-yl)propan-2-amine Hydrochloride

Executive Summary

For drug development professionals and formulation scientists, accurately characterizing the aqueous solubility of early-stage active pharmaceutical ingredients (APIs) and critical building blocks is a foundational step. 2-(Oxan-2-yl)propan-2-amine hydrochloride is a highly polar, ionizable compound featuring a tetrahydropyran (oxan) ring and a sterically hindered primary amine.

This whitepaper provides an in-depth technical framework for determining the thermodynamic solubility of this specific hydrochloride salt. By moving beyond simple kinetic estimates, we establish a self-validating, guideline-compliant methodology that accounts for pH-dependency, the common-ion effect, and solid-state stability during dissolution.

Molecular Causality: Physicochemical Drivers of Solubility

To predict and measure solubility accurately, one must first understand the molecular causality of the dissolution process. The solubility of 2-(Oxan-2-yl)propan-2-amine hydrochloride is governed by the interplay between its crystal lattice energy and its hydration enthalpy.

-

The Tetrahydropyran (THP) Ring: The oxygen atom within the oxan ring acts as a weak hydrogen bond acceptor, slightly enhancing interactions with the aqueous solvent network.

-

The Ionized Amine ( NH3+ ): The primary driver of its high aqueous solubility is the protonated amine. At neutral and acidic pH, the amine is fully ionized. The strong ion-dipole interactions between the NH3+ cation and water molecules rapidly overcome the solid-state lattice energy.

-

The Hydrochloride Salt Form: Formulating the free base as an HCl salt drastically alters its dissolution thermodynamics. However, because it is a salt of a weak base and a strong acid, dissolving it in unbuffered water will inherently lower the pH of the solution (typically to pH 4.0–5.0). Furthermore, the presence of the chloride counterion makes the compound susceptible to the common-ion effect in chloride-rich physiological environments[1].

Quantitative Data Summary: Predictive Profiling

Table 1: Physicochemical Profile & Solubility Causality

| Parameter | Value / Description | Causality / Impact on Solubility |

| Molecular Weight | ~179.69 g/mol (Salt) | Low molecular weight favors a high hydration capacity and rapid dissolution kinetics. |

| Ionization (pKa) | ~9.5 – 10.5 (Amine) | Remains fully protonated at physiological pH, driving high thermodynamic solubility. |

| Salt Form | Hydrochloride (HCl) | Disrupts lattice energy for rapid dissolution; susceptible to chloride-driven common-ion suppression. |

Thermodynamic Equilibrium Solubility: The Shake-Flask Protocol

Kinetic solubility assays—often performed in early discovery via DMSO stock dilution—merely measure the precipitation point of a metastable supersaturated state[2]. To obtain true thermodynamic equilibrium for a highly soluble salt (>10 mg/L), the Shake-Flask Method is the gold standard, as mandated by OECD Test Guideline 105 and USP <1236>[3].

The following protocol is engineered as a self-validating system to ensure data integrity.

Fig 1: Shake-flask thermodynamic solubility workflow with self-validating equilibrium checks.

Step-by-Step Methodology

-

Solid Dispensing (Excess Addition): Accurately weigh an excess amount of 2-(Oxan-2-yl)propan-2-amine hydrochloride powder (e.g., 150-200 mg) into a glass vial. Add 1.0 mL of the target aqueous medium. Causality: An excess of solid must remain visible to ensure the solution is fully saturated and true equilibrium between the solid and liquid phases can be established[4].

-

Isothermal Equilibration: Seal the vial and place it in an isothermal shaker at 37.0 ± 0.5°C (to mimic physiological conditions) or 20.0°C (for standard ambient profiling). Agitate at 250 RPM for 24 to 48 hours. Causality: Extended shaking overcomes localized supersaturation and ensures the rate of crystal dissociation equals the rate of recrystallization.

-

Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes at the test temperature, followed by filtration through a 0.45 µm PTFE syringe filter. Causality: Centrifugation prevents filter-clogging, while filtration removes sub-visible micro-particulates that would artificially inflate UV or MS absorbance readings[2].

-

Quantification: Dilute the filtrate appropriately (often 1:100 or 1:1000 due to high expected solubility) and quantify the compound concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

-

System Self-Validation (Critical Step):

-

Equilibrium Check: Sample the supernatant at both 24 hours and 48 hours. If the concentration variance ( ΔC ) is < 5%, thermodynamic equilibrium is confirmed.

-

pH Verification: Measure the pH of the final filtrate. Dissolving high concentrations of an HCl salt will alter unbuffered water. The reported solubility must be tied to this final pH, not the initial solvent pH[4].

-

Solid-State Check: Analyze the residual precipitate via X-Ray Powder Diffraction (XRPD). This confirms the undissolved material has not disproportionated into the free base or formed a novel hydrate.

-

Biorelevant Media & The Common-Ion Effect

While 2-(Oxan-2-yl)propan-2-amine hydrochloride is highly soluble in ultrapure water, its behavior in the gastrointestinal tract is heavily influenced by ambient pH and counterion concentrations. The FDA Guidance on Dissolution Testing emphasizes the necessity of evaluating the common-ion effect [1].

Because this compound is a hydrochloride salt, introducing it into Simulated Gastric Fluid (SGF, pH 1.2), which contains high levels of hydrochloric acid (~0.1 M Cl− ), shifts the dissolution equilibrium to the left. According to Le Chatelier's principle, the abundance of ambient chloride ions suppresses the further dissociation of the API's chloride salt, resulting in a slightly lower solubility than in pure water[4].

Conversely, if the compound enters an alkaline environment (pH > 10.0), the primary amine will deprotonate. The compound will revert to its free base form, which lacks the ion-dipole hydration advantage, leading to rapid precipitation. This baseline measurement is known as the intrinsic solubility ( S0 )[4].

Fig 2: pH-dependent solubility dynamics and the common-ion effect in biorelevant media.

Quantitative Data Summary: Biorelevant Media

Table 2: Expected Solubility Profile in Biorelevant Media

| Medium | pH | Expected Solubility Range | Mechanistic Driver |

| Ultrapure Water | Unbuffered (~4.5 final) | > 100 mg/mL | Unrestricted ion-dipole interactions; acidic shift due to HCl salt dissolution. |

| SGF (Simulated Gastric) | 1.2 | 50 - 100 mg/mL | Highly soluble, but slightly suppressed by the Cl− common-ion effect. |

| FaSSIF (Intestinal) | 6.5 | > 100 mg/mL | Fully ionized amine; no significant common-ion suppression. |

| Borate Buffer | 10.0 | < 5 mg/mL | Deprotonation to free base; intrinsic solubility ( S0 ) dictates precipitation. |

References

- Source: publications.gc.

- Source: biorelevant.

- Source: fda.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility)

- Source: scribd.

Sources

Technical Whitepaper: 2-(Oxan-2-yl)propan-2-amine Hydrochloride in Drug Discovery

Executive Summary

In modern medicinal chemistry, the incorporation of sp³-rich, saturated heterocycles such as tetrahydropyrans (oxanes) is a proven strategy to improve the physicochemical properties of drug candidates. These modifications frequently enhance aqueous solubility, lower plasma protein binding, and increase metabolic stability. 2-(Oxan-2-yl)propan-2-amine hydrochloride is a highly valuable building block featuring a sterically hindered primary amine adjacent to an oxane ring.

This technical guide details the structural bioinformatics, safety profile, and handling procedures for this compound, providing a field-validated protocol for incorporating this sterically encumbered amine into target molecules via amide coupling.

Chemical Identity & Structural Bioinformatics

The core structure consists of a tetrahydropyran (oxane) ring substituted at the 2-position with an alpha,alpha-dimethylmethanamine group. The steric bulk provided by the gem-dimethyl group imparts significant resistance to enzymatic degradation (e.g., by monoamine oxidases) in vivo, making it a highly desirable motif in lead optimization.

While the free base (CAS 1506878-85-8) is a liquid at room temperature, the hydrochloride salt is preferred for long-term storage due to its resistance to atmospheric oxidation and ease of handling as a solid . The compound is indexed across chemical databases primarily under the free base's InChIKey .

Table 1: Physicochemical and Identification Data

| Property | Value |

| Chemical Name | 2-(Oxan-2-yl)propan-2-amine hydrochloride |

| Synonyms | 2-(Tetrahydro-2H-pyran-2-yl)propan-2-amine HCl |

| CAS Number (Free Base) | 1506878-85-8 |

| Molecular Formula (Salt) | C₈H₁₈ClNO |

| Molecular Weight (Salt) | 179.69 g/mol |

| Molecular Weight (Free Base) | 143.23 g/mol |

| InChIKey (Free Base) | DHTOWFGYIUTPJG-UHFFFAOYSA-N |

| Physical Form | Solid (Hydrochloride), Liquid (Free Base) |

Safety Data & Hazard Assessment (GHS)

Handling 2-(Oxan-2-yl)propan-2-amine hydrochloride requires strict adherence to laboratory safety protocols. Based on Safety Data Sheets (SDS) for the free base and its related salts , the compound is classified under several GHS hazard categories.

Table 2: GHS Classification and Handling Protocols

| GHS Hazard Category | Statement | Mitigation Strategy |

| H227 | Combustible liquid (Free Base) | Store away from heat sources. The HCl salt mitigates this risk significantly. |

| H314 | Causes severe skin burns and eye damage | Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood. |

| H335 | May cause respiratory irritation | Avoid inhaling dust (salt) or vapors (free base). |

| Signal Word | Danger | Ensure emergency eyewash stations are accessible. |

Expertise Insight: The conversion of the free base to the hydrochloride salt drastically reduces volatility and combustibility risks. However, the localized pH drop upon contact with moisture means the salt retains potent tissue-irritating properties. Always handle in a Class II biological safety cabinet or a certified chemical fume hood.

Synthetic Utility & Mechanistic Application

The primary synthetic challenge when utilizing 2-(Oxan-2-yl)propan-2-amine is the extreme steric hindrance around the nucleophilic nitrogen, caused by the adjacent gem-dimethyl groups and the tetrahydropyran ring. Standard coupling reagents (e.g., EDC/HOBt) often result in poor yields or require elevated temperatures, which can lead to epimerization of the carboxylic acid partner.

To overcome this, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are strictly recommended. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that rapidly reacts even with sterically encumbered amines, accelerating the nucleophilic attack step.

Experimental Workflow: Amide Coupling Protocol

The following protocol is a self-validating system designed to maximize the yield of amide bond formation using the hydrochloride salt of 2-(Oxan-2-yl)propan-2-amine.

Step-by-Step Methodology:

-

Electrophile Activation : In an oven-dried, argon-purged reaction vial, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

-

Pre-activation : Stir the mixture at 25°C for 15 minutes.

-

Causality: This pre-incubation ensures complete conversion of the acid to the highly reactive HOAt ester before the amine is introduced, preventing side reactions such as guanidinylation of the amine by HATU.

-

-

In Situ Freebasing : In a separate vial, suspend 2-(Oxan-2-yl)propan-2-amine hydrochloride (1.0 equiv) in a minimal volume of DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

-

Causality: The first equivalent of DIPEA neutralizes the HCl salt to release the active nucleophile. The remaining two equivalents maintain a basic environment to drive the coupling mechanism and neutralize the HOAt byproduct.

-

-

Nucleophilic Addition : Transfer the freebased amine solution dropwise to the activated acid mixture. Stir at 25°C for 4 to 12 hours.

-

Self-Validation: Monitor the reaction progression via LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms reaction completion.

-

-

Quench and Extraction : Once the amine is fully consumed, quench the reaction with saturated aqueous NaHCO₃ (10 volumes). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 volumes).

-

DMF Removal : Wash the combined organic layers with 5% aqueous LiCl solution (3 × 5 volumes).

-

Causality: DMF is highly miscible with water but partitions into the organic layer; washing with LiCl effectively pulls DMF into the aqueous phase, preventing solvent contamination during concentration.

-

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Visualization

Caption: Amide coupling workflow for sterically hindered 2-(Oxan-2-yl)propan-2-amine hydrochloride.

References

-

PubChemLite. "Compound Summary for InChIKey DHTOWFGYIUTPJG-UHFFFAOYSA-N." University of Luxembourg, 2024. URL:[Link]

Medicinal Chemistry Applications of 2-(Oxan-2-yl)propan-2-amine Hydrochloride: A Sterically Hindered Bioisosteric Scaffold

Executive Summary

In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2 -hybridized aromatic rings) is critical for improving the clinical success rates of drug candidates. The strategic incorporation of sp3 -rich, sterically hindered, and polar scaffolds is a proven method to enhance target specificity and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

2-(Oxan-2-yl)propan-2-amine hydrochloride (CAS: 1506878-85-8) is a highly specialized building block that perfectly embodies this modern design philosophy. By combining a tetrahydropyran (THP) ring with an α,α -dimethyl-substituted primary amine, this scaffold addresses two major medicinal chemistry liabilities: high lipophilicity and rapid oxidative metabolism. This whitepaper provides an in-depth technical analysis of this molecule, detailing its structural rationale, synthetic applications, and protocols for experimental validation.

Structural Rationale & Pharmacokinetic Optimization

As an Application Scientist, I frequently encounter lead compounds that suffer from poor aqueous solubility or rapid clearance. The 2-(oxan-2-yl)propan-2-amine scaffold provides a dual-action solution to these issues through its distinct structural modules.

The Tetrahydropyran (THP) Bioisostere

The oxane (THP) ring is widely recognized as a premium bioisostere for cyclohexane and phenyl rings [1]. Replacing a methylene ( −CH2− ) unit with an oxygen atom significantly lowers the partition coefficient (logP) of the molecule. This reduction in lipophilicity enhances aqueous solubility and decreases non-specific plasma protein binding. Furthermore, the THP oxygen acts as a hydrogen-bond acceptor, potentially engaging in novel interactions with target kinases or GPCRs [2].

The α,α -Dimethyl Amine Shield

Primary amines are notorious for their metabolic instability. They are rapidly recognized by Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes, which abstract the α -protons to initiate oxidative deamination. The incorporation of gem-dimethyl groups adjacent to the primary amine creates massive steric hindrance and completely removes the vulnerable α -hydrogens. This structural modification protects the compound from rapid enzymatic degradation, drastically increasing its biological half-life [3].

Fig 1: Structural logic and ADME impact of the 2-(oxan-2-yl)propan-2-amine scaffold.

Quantitative Scaffold Comparison

To illustrate the impact of these modifications, the table below summarizes the physicochemical and metabolic shifts observed when transitioning from a standard aliphatic amine to the sterically hindered THP derivative.

Table 1: Comparative Physicochemical & Metabolic Profiling

| Scaffold Motif | ClogP (Calculated) | Aqueous Solubility ( μ M) | CLint (HLM, μ L/min/mg) | Primary Liability |

| Cyclohexylmethanamine | 1.8 | 50 | 85 | High lipophilicity, rapid clearance |

| (Oxan-2-yl)methanamine | 0.6 | 450 | 60 | Rapid α -oxidation (MAO/CYP) |

| 2-(Oxan-2-yl)propan-2-amine | 1.2 | 280 | < 15 | Steric hindrance limits synthetic coupling rate |

Overcoming Synthetic Bottlenecks with Hindered Amines

While the α,α -dimethyl group provides exceptional metabolic stability, it introduces a significant synthetic challenge. Standard amide coupling reagents (such as EDC/HOBt) often fail to achieve meaningful conversion rates with this amine due to the severe steric bulk blocking the nucleophilic attack trajectory [4].

To overcome this, we must utilize highly reactive uronium coupling agents like HATU. HATU forms a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The critical mechanistic advantage here is the "neighboring group effect"—the pyridine nitrogen of the HOAt ester acts as an intramolecular general base, hydrogen-bonding with the incoming sterically hindered amine and guiding it into the electrophilic carbonyl carbon.

Fig 2: Optimized synthetic workflow for amide coupling with sterically hindered amines.

Protocol 1: Amide Coupling of 2-(Oxan-2-yl)propan-2-amine

This protocol is designed as a self-validating system to ensure high yields despite steric challenges.

Reagents:

-

Carboxylic Acid Building Block (1.0 eq)

-

2-(Oxan-2-yl)propan-2-amine hydrochloride (1.2 eq)

-

HATU (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes. Causality: Pre-activation ensures the complete formation of the highly reactive HOAt ester before the hindered amine is introduced, preventing side reactions.

-

Free Basing: In a separate vial, dissolve 2-(Oxan-2-yl)propan-2-amine hydrochloride (1.2 eq) in DMF and add the remaining DIPEA (1.5 eq). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt without competing for the activated ester.

-

Coupling: Add the free-based amine solution dropwise to the activated ester mixture. Heat the reaction to 40°C.

-

Validation & Monitoring: Monitor the reaction via LC-MS at T=2 hours.

-

Self-Validation Check: If unreacted amine remains but the active ester is consumed, ester hydrolysis has occurred due to moisture. Add an additional 0.5 eq of HATU.

-

-

Workup: Once complete, quench the reaction with saturated aqueous NaHCO3 . Extract 3x with Ethyl Acetate. Wash the combined organic layers heavily with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Purification: Dry over Na2SO4 , concentrate in vacuo, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Validating Metabolic Stability

To prove the efficacy of the α,α -dimethyl shield, drug development professionals must subject the synthesized derivatives to Human Liver Microsome (HLM) stability assays. This assay evaluates the vulnerability of the compound to Phase I oxidative metabolism [5].

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol utilizes specific controls to validate the enzymatic integrity of the microsomes.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of your synthesized 2-(oxan-2-yl)propan-2-amine derivative in DMSO. Dilute to a working concentration of 1 μ M in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Microsome Incubation: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: CYPs are NADPH-dependent. Without this cofactor, oxidative deamination cannot occur, leading to false-positive stability results.

-

Time-Course Sampling: At T=0,15,30,45,and 60 minutes, withdraw a 50 μ L aliquot from the reaction mixture.

-

Quenching: Immediately dispense the aliquot into 150 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the time point, and precipitates proteins for LC-MS/MS analysis.

-

Validation & Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ).

-

Self-Validation Check: The assay must include Verapamil (high clearance) and Warfarin (low clearance) as parallel controls. The data is only valid if Verapamil shows >80% depletion at T=30 min, proving the microsomes are enzymatically active.

-

Conclusion

2-(Oxan-2-yl)propan-2-amine hydrochloride is a masterclass in rational drug design. By merging the physicochemical benefits of a tetrahydropyran bioisostere with the metabolic shielding of an α,α -dimethyl amine, researchers can synthesize highly stable, soluble, and target-specific therapeutics. While the steric bulk presents synthetic hurdles, the utilization of specialized coupling agents like HATU ensures that this scaffold can be seamlessly integrated into modern drug discovery pipelines.

References

2-(Oxan-2-yl)propan-2-amine Hydrochloride: A Sterically Hindered Chiral Building Block in Advanced Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of sp³-rich, conformationally rigid motifs is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-(Oxan-2-yl)propan-2-amine hydrochloride (CAS: 1506878-85-8)[1] represents a highly specialized chiral building block that merges the favorable physicochemical properties of a tetrahydropyran (THP) ring with the extreme steric shielding of a gem-dimethyl primary amine[2].

This technical guide explores the structural causality behind its utility, details the self-validating protocols required to resolve its enantiomers, and provides optimized methodologies for coupling this sterically hindered amine into complex pharmaceutical scaffolds.

Structural and Stereochemical Significance

The Tetrahydropyran (THP) Bioisostere

The tetrahydropyran ring is widely deployed in drug discovery as a bioisostere for cyclohexane. By replacing a methylene group (CH₂) with an oxygen atom, the THP ring lowers the overall lipophilicity (LogP) of the molecule while introducing a new hydrogen bond acceptor[3]. This modification directly improves the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting drug. Furthermore, the THP ring restricts the conformational entropy of the molecule, allowing for tighter, more specific target-enzyme binding interactions[3].

Steric Shielding via the gem-Dimethyl Group

The defining feature of 2-(oxan-2-yl)propan-2-amine is the attachment of the primary amine to a carbon bearing two methyl groups (a propan-2-amine moiety). This creates a severe steric shield around the nitrogen atom.

-

Causality in Biology: This steric bulk physically blocks metabolic enzymes (such as monoamine oxidases) from accessing the amine, drastically increasing the metabolic half-life of the drug in vivo. For example, the incorporation of THP-amine motifs was critical in the development of AstraZeneca's ATM kinase inhibitor AZD0156, enabling oral bioavailability that earlier, less hindered analogues lacked[4].

-

Causality in Synthesis: The same steric bulk that protects the amine biologically also makes it kinetically resistant to standard synthetic coupling conditions, necessitating highly reactive, specialized reagents[5].

Workflow for integrating chiral THP-amines into kinase inhibitor scaffolds.

Chiral Resolution of the Racemic Amine

The synthesis of functionalized 4-aminotetrahydropyran scaffolds often yields a racemic mixture[6]. Because the stereochemistry of chiral amines dictates their biological efficacy, obtaining enantiomerically pure 2-(oxan-2-yl)propan-2-amine is a critical prerequisite[7].

The most robust method for resolving this racemate is through diastereomeric salt formation using an enantiopure chiral acid, such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)[7].

The Causality of Resolution: Unlike enantiomers, which possess identical physical properties in an achiral environment, diastereomeric salts exhibit distinct crystal lattice energies and solubilities. This thermodynamic difference allows the less soluble diastereomer to preferentially crystallize out of the solvent matrix, leaving the unwanted isomer dissolved in the mother liquor[7].

Protocol 1: Diastereomeric Salt Resolution using (+)-DBTA

This protocol is a self-validating system; the success of the resolution is quantitatively confirmed via chiral HPLC before proceeding to downstream synthesis.

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of (+)-DBTA in a 1:1 mixture of anhydrous dichloromethane (DCM) and methanol (MeOH). Apply gentle heating (40°C) to ensure complete dissolution[7].

-

Salt Formation: Slowly add 1.0 equivalent of racemic 2-(oxan-2-yl)propan-2-amine free base to the stirring acid solution over 15 minutes. The acid-base reaction is exothermic; maintain the internal temperature below 30°C to prevent solvent boil-off.

-

Fractional Crystallization: Allow the solution to cool to room temperature, then transfer to a 4°C environment for 24 hours. The less soluble diastereomeric salt will preferentially crystallize[7].

-

Isolation: Collect the prismatic crystals via vacuum filtration. Wash the filter cake with a minimal volume of cold methanol to remove any mother liquor residues containing the unwanted enantiomer.

-

Alkaline Cleavage: Suspend the isolated salt in 20 mL of deionized water. Slowly add 50% w/w NaOH solution with vigorous stirring until the pH reaches 12. This neutralizes the tartaric acid, liberating the free enantiopure amine as an immiscible organic layer[7].

-

Extraction & Recovery: Extract the aqueous phase with three 15 mL portions of methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

System Validation: Determine the enantiomeric excess (ee) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC). An ee of >98% validates the fractional crystallization efficiency. If the ee is lower, perform a second recrystallization of the salt from methanol prior to the alkaline cleavage step.

Diastereomeric salt resolution of racemic THP-amines using (+)-DBTA.

Overcoming Steric Hindrance in Amide Coupling

Integrating 2-(oxan-2-yl)propan-2-amine into a larger drug scaffold via amide bond formation presents a significant kinetic challenge. Standard carbodiimide reagents (e.g., EDC, DCC) fail because the gem-dimethyl group blocks the incoming amine from attacking the relatively stable O-acylisourea intermediate[5].

The Causality of Reagent Selection: To overcome this barrier, uronium-based coupling reagents such as HATU (or COMU) must be utilized. HATU rapidly converts the carboxylic acid into a highly electron-deficient HOAt ester. The nitrogen atom in the HOAt ring provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize and accelerate the attack of the sterically hindered amine[5]. Furthermore, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is mandatory; its own steric bulk prevents it from competing with the THP-amine for the activated electrophile[8].

Table 1: Comparative Coupling Efficiencies for Sterically Hindered THP-Amines

| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Mechanistic Note |

| EDC / NHS | TEA | DMF | > 24 | < 15% | Severe steric clash prevents aminolysis of the NHS ester. |

| DCC / HOBt | TEA | DCM | 24 | 25 - 30% | Sluggish reaction; significant N-acylurea byproduct formation. |

| HATU | DIPEA | DMF | 2 - 4 | 85 - 92% | HOAt ester accelerates attack via neighboring-group participation[5]. |

| COMU | DIPEA | DMF | 1 - 3 | 88 - 95% | Morpholino-based uronium salt offers high reactivity and lower epimerization. |

Protocol 2: HATU-Mediated Amide Coupling

This protocol utilizes a self-validating LC-MS tracking system to prevent premature reaction quenching, a common failure point when working with hindered amines.

-

Activation: In a flame-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. The presence of water will hydrolyze the activated ester, so anhydrous conditions are critical[5].

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture[8]. Stir for 10 minutes at room temperature. Visual Validation: A color change from colorless to pale yellow indicates the successful release of the HOAt anion and formation of the active ester[5].

-

Amine Introduction: Add 2-(oxan-2-yl)propan-2-amine hydrochloride (1.1 eq) directly to the activated mixture. The excess DIPEA will deprotonate the hydrochloride salt, liberating the free base in situ[5].

-

Reaction: Elevate the temperature and stir the mixture at 40°C for 3-4 hours. The gentle heating provides the necessary kinetic energy to overcome the steric barrier imposed by the gem-dimethyl group[5].

-

System Validation (LC-MS): Before quenching, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The complete disappearance of the HOAt-ester intermediate mass and the emergence of the product mass peak validates the completion of the sterically hindered coupling.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

References

-

1506878-85-8 | 2-(oxan-2-yl)propan-2-amine BIOFOUNT [Link][1]

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery PubMed [Link][6]

Sources

- 1. bio-fount.com [bio-fount.com]

- 2. Propan-2-amine | Sigma-Aldrich [sigmaaldrich.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. advancedchemtech.com [advancedchemtech.com]

The Strategic Integration of 2-(Oxan-2-yl)propan-2-amine Derivatives in Modern Drug Discovery: Escaping Flatland

Executive Summary

For decades, medicinal chemistry pipelines were dominated by planar, sp²-hybridized aromatic scaffolds due to the robustness of cross-coupling reactions. However, this over-reliance resulted in drug candidates with poor aqueous solubility, high off-target toxicity, and high clinical attrition rates. The paradigm shift toward three-dimensional, sp³-rich molecular architectures—famously termed the 1[1]—has fundamentally altered library design.

Within this context, 2-(oxan-2-yl)propan-2-amine (CAS: 1506878-85-8)[2] and its derivatives have emerged as highly specialized, premium building blocks. By combining a polar tetrahydropyran (oxane) ring with a sterically hindered α,α -dimethyl primary amine, this scaffold offers a unique vector to improve pharmacokinetic profiles, modulate basicity, and protect against metabolic degradation. This whitepaper provides an in-depth technical analysis of the structural rationale, physicochemical profiling, and synthetic methodologies associated with this critical class of compounds.

Structural Rationale & Physicochemical Profiling

The design of 2-(oxan-2-yl)propan-2-amine is not arbitrary; every structural feature serves a precise pharmacological purpose. As Application Scientists, we must understand the causality behind these structural choices to effectively deploy them in lead optimization.

The Oxane (Tetrahydropyran) Ring

Substituting a standard carbocyclic ring (like cyclohexane) with an oxane ring introduces an oxygen heteroatom that acts as a potent hydrogen bond acceptor.

-

Causality: This single atom substitution significantly lowers the partition coefficient (clogP) of the molecule. Lower lipophilicity directly translates to enhanced aqueous solubility ( logS ), a critical parameter for oral bioavailability. Furthermore, it increases the fraction of sp³ carbons ( Fsp3 ), which statistically correlates with higher clinical success rates[1].

The α,α -Dimethyl Amine Motif

Primary amines are highly desirable in drug design for their ability to form strong salt bridges with target proteins (e.g., aspartate or glutamate residues in GPCRs and kinases). However, exposed primary amines are liabilities: they are rapidly oxidatively deaminated by Cytochrome P450 enzymes and Monoamine Oxidases (MAOs), and their high basicity often leads to promiscuous binding to the hERG potassium channel, causing cardiotoxicity[3].

-

Causality: The gem-dimethyl group (propan-2-amine moiety) provides intense steric shielding around the basic nitrogen. This steric bulk physically blocks the active sites of MAO enzymes, preventing metabolic degradation. Additionally, the steric hindrance slightly attenuates the nucleophilicity and apparent pKa of the amine, which 3 while preserving the necessary ionic interactions for target engagement[3].

Comparative Data Presentation

The table below illustrates how the 2-(oxan-2-yl)propan-2-amine scaffold bridges the gap between planar amines and overly lipophilic 3D amines.

| Property / Feature | Benzylamine (Flat/2D) | 1-Adamantylamine (Lipophilic 3D) | 2-(Oxan-2-yl)propan-2-amine (Polar 3D) |

| Fsp3 | 0.14 | 1.00 | 1.00 |

| Steric Shielding | Low | Very High | High ( α,α -dimethyl) |

| Aqueous Solubility | Moderate | Very Low | High (Oxane oxygen handle) |

| Metabolic Stability | Low (MAO substrate) | High | High (Sterically blocked) |

| hERG Liability | Moderate | High (Highly lipophilic) | Low (Polar, shielded amine) |

Synthetic Methodologies: The Ritter Reaction Protocol

Synthesizing highly hindered primary amines presents a distinct chemical challenge. Standard reductive amination is impossible here because the α -carbon is fully substituted (quaternary), precluding the formation of an imine intermediate.

To bypass this, we utilize the Ritter Reaction . This approach leverages the stability of a tertiary carbocation, trapping it with a sterically small nucleophile (acetonitrile) to forge the sterically congested C-N bond.

Step-by-Step Experimental Workflow

Step 1: Carbinol Formation (Grignard Addition)

-

Charge a flame-dried flask with methyl tetrahydropyran-2-carboxylate (1.0 eq) and anhydrous THF (0.5 M) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes to control the exothermic reaction.

-

Validation Checkpoint: Quench a small aliquot and analyze via TLC. The ester starting material should be completely consumed, yielding 2-(oxan-2-yl)propan-2-ol.

Step 2: Ritter Reaction (C-N Bond Formation)

-

Dissolve the isolated 2-(oxan-2-yl)propan-2-ol (1.0 eq) in anhydrous acetonitrile (10.0 eq), which acts as both solvent and nucleophile.

-

Cool the mixture to 0 °C.

-

Slowly add concentrated sulfuric acid ( H2SO4 , 2.0 eq) dropwise. The strong acid dehydrates the alcohol, generating a stable tertiary carbocation adjacent to the oxane ring.

-

Allow the reaction to warm to room temperature and stir for 4 hours. The acetonitrile attacks the carbocation, forming a nitrilium ion that is subsequently hydrated upon aqueous workup to form the N-(2-(oxan-2-yl)propan-2-yl)acetamide intermediate.

Step 3: Hydrolysis to the Free Amine

-

Suspend the crude acetamide in 6 M HCl and heat to reflux (100 °C) for 12 hours.

-

Causality: The severe steric hindrance makes basic hydrolysis extremely slow; harsh acidic conditions are required to cleave the amide bond.

-

Cool the mixture, wash with diethyl ether to remove organic impurities, and basify the aqueous layer with NaOH to pH 12.

-

Extract with dichloromethane, dry over Na2SO4 , and evaporate to yield the pure 2-(oxan-2-yl)propan-2-amine.

-

Validation Checkpoint: The final product will react with a ninhydrin stain on a TLC plate to form a deep purple spot, definitively confirming the presence of a primary amine.

Mechanistic Visualization

Fig 1. Mechanistic pathway of the Ritter reaction to synthesize 2-(oxan-2-yl)propan-2-amine.

Conclusion

The integration of 2-(oxan-2-yl)propan-2-amine derivatives represents a masterclass in rational drug design. By intentionally selecting a scaffold that maximizes Fsp3 while strategically deploying steric bulk to shield metabolic liabilities, medicinal chemists can rescue promising pharmacophores that would otherwise fail due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. As the industry continues its escape from flatland, mastering the synthesis and application of these complex, sterically hindered amines will remain a cornerstone of successful therapeutic development.

References

-

Title: Escape from flatland: increasing saturation as an approach to improving clinical success Source: PubMed (NIH) / Journal of Medicinal Chemistry URL: [Link][1]

-

Title: Modular Access to N–SF₅ azetidines Source: ChemRxiv URL: [Link][3]

Sources

Methodological & Application

Synthesis procedure for 2-(Oxan-2-yl)propan-2-amine hydrochloride

An Application Note for the Synthesis of 2-(Oxan-2-yl)propan-2-amine hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Oxan-2-yl)propan-2-amine hydrochloride is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. The incorporation of a tetrahydropyran (oxane) ring, a common motif in many natural products and bioactive molecules, coupled with a tertiary amine functional group, makes it an attractive scaffold for the synthesis of novel chemical entities. This document provides a comprehensive guide for the synthesis of 2-(Oxan-2-yl)propan-2-amine hydrochloride, intended for researchers, scientists, and professionals in drug development. The proposed synthetic route is a robust two-step process involving the preparation of a key ketone intermediate followed by a one-pot reductive amination and subsequent salt formation.

Synthetic Strategy Overview

The synthesis of the target compound is approached through a logical and efficient two-stage process. The first stage involves the synthesis of the ketone precursor, 2-acetyl-tetrahydropyran. While various methods exist for the formation of tetrahydropyran rings, for the purpose of this guide, we will assume the availability of a suitable starting material that can be converted to the desired ketone. The second, and key, stage is the conversion of this ketone to the corresponding primary amine via reductive amination. This is a well-established and highly versatile method for amine synthesis.[1][2] The final step is the conversion of the free amine to its more stable and handleable hydrochloride salt.

Figure 1: Overall synthetic workflow for 2-(Oxan-2-yl)propan-2-amine hydrochloride.

Part I: Synthesis of 2-Acetyl-tetrahydropyran

The synthesis of the key ketone intermediate, 2-acetyl-tetrahydropyran, can be achieved through various established organometallic routes. A common and effective method involves the reaction of a suitable tetrahydropyran-based starting material, such as a lactone or a 2-substituted tetrahydropyran, with an appropriate organometallic reagent followed by oxidation if necessary. For instance, the addition of methylmagnesium bromide to a 2-cyanotetrahydropyran or a tetrahydropyran-2-carboxylic acid derivative, followed by workup and oxidation, would yield the desired product.

Part II: Reductive Amination and Hydrochloride Salt Formation

This stage focuses on the conversion of 2-acetyl-tetrahydropyran to the target amine hydrochloride.

Mechanism of Reductive Amination

Reductive amination is a powerful reaction that transforms a carbonyl group into an amine through an intermediate imine.[3] The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. The imine is then reduced in situ by a suitable reducing agent to yield the final amine.

Sources

Application Note: Dissolution Dynamics and HPLC Sample Preparation for 2-(Oxan-2-yl)propan-2-amine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Fine Chemicals Technique: High-Performance Liquid Chromatography (RP-HPLC & HILIC)

Chemical Profiling & The Dissolution Challenge

2-(Oxan-2-yl)propan-2-amine hydrochloride is a highly polar, hydrophilic molecule featuring a sterically hindered primary amine attached to a tetrahydropyran (oxane) ring. In analytical chromatography, handling aliphatic amine hydrochlorides presents a unique set of thermodynamic and kinetic challenges.

Because the molecule is supplied as a hydrochloride salt, its crystal lattice energy is easily overcome by the high dielectric constant of water, rendering it freely soluble in aqueous media[1]. However, its solubility in pure organic solvents (such as acetonitrile or methanol) is severely restricted. This creates a fundamental conflict during HPLC sample preparation: the solvent that best dissolves the analyte (water) is often chromatographically incompatible with the mobile phase required to retain it.

Quantitative Physicochemical Profile

To design a robust dissolution protocol, we must first establish the analyte's quantitative boundaries.

Table 1: Physicochemical and Solubility Profile of 2-(Oxan-2-yl)propan-2-amine HCl

| Parameter | Value / Characteristic | Chromatographic Implication |

| Molecular Formula | C₈H₁₇NO • HCl | Low molecular weight; requires low UV wavelength or MS/CAD detection. |

| Molecular Weight | ~179.69 g/mol (Salt form) | High mass-to-charge ratio in ionized state. |

| Amine pKa | ~10.0 - 10.5 (Estimated) | Remains fully protonated (ionized) at typical acidic HPLC pH (2.0 - 4.0). |

| Aqueous Solubility | > 50 mg/mL (Freely Soluble) | Rapid dissolution in water; risk of solvent-shock in HILIC. |

| Organic Solubility | < 1 mg/mL in pure Acetonitrile | Will precipitate if dissolved directly in 100% ACN. |

The Causality of Diluent Selection: Expertise & Experience

In HPLC, the sample solvent (diluent) is not merely a carrier; it is a localized micro-environment that dictates the initial interaction between the analyte and the stationary phase.

The "Solvent Effect" Phenomenon

If the diluent is chromatographically "stronger" than the mobile phase, the analyte will travel rapidly through the column within the sample plug before partitioning into the stationary phase. This causes severe peak fronting, peak splitting, or total breakthrough[2].

-

For Reversed-Phase (RP-HPLC): The mobile phase is typically highly aqueous (e.g., 90% Buffer) to retain the polar protonated amine. Therefore, the diluent must also be highly aqueous.

-

For HILIC (Hydrophilic Interaction): HILIC is often preferred for polar amines to achieve superior retention. The mobile phase is highly organic (e.g., 80% Acetonitrile). Injecting a 100% aqueous sample into a HILIC system will obliterate the delicate water-enriched layer on the silica surface, causing catastrophic peak distortion.

The Two-Step Dissolution Strategy

To satisfy HILIC requirements, we must inject a high-organic sample. However, the HCl salt will not dissolve in pure acetonitrile. The causal solution is a Two-Step Dissolution : We first use a micro-volume of water to break the ionic crystal lattice, and then dilute to volume with acetonitrile to match the mobile phase.

Artifactual Degradation Warning

Prolonged sonication of amine hydrochlorides in acetonitrile can lead to artifactual formylation—a degradation pathway catalyzed by trace impurities (like formaldehyde or formic acid) inherent in HPLC-grade ACN[3]. Therefore, sonication time must be strictly controlled, and the protocol must be self-validating to monitor for degradation peaks.

Mechanistic Workflows & Visualizations

Figure 1: Step-by-step workflow for the dissolution of amine hydrochloride salts to prevent solvent-shock.

Figure 2: Mechanistic pathway of diluent selection and stationary phase interactions for RP-HPLC vs. HILIC.

Diluent Optimization Matrix

Table 2: Diluent Selection based on Chromatographic Mode

| HPLC Mode | Column Chemistry | Recommended Diluent Ratio | Scientific Rationale |

| RP-HPLC | C18 / C8 / Phenyl | 90% Water : 10% Acetonitrile | Matches the highly aqueous mobile phase required to retain polar amines. Prevents peak fronting. |

| HILIC | Bare Silica / Amide | 20% Water : 80% Acetonitrile | 20% water is the minimum required to break the HCl salt lattice; 80% ACN prevents stationary phase disruption. |

Step-by-Step Experimental Protocols

Protocol A: Two-Step Dissolution for HILIC Analysis (Target: 1.0 mg/mL)

This protocol ensures complete dissolution of the HCl salt while maintaining the high organic ratio required for HILIC.

-

Analytical Weighing: Accurately weigh 10.0 mg of 2-(Oxan-2-yl)propan-2-amine hydrochloride into a clean, dry 10 mL Class A volumetric flask.

-

Aqueous Solubilization (Lattice Breaking): Add exactly 2.0 mL of HPLC-grade Water (or your specific aqueous mobile phase buffer, e.g., 10 mM Ammonium Formate, pH 3.0).

-

Primary Agitation: Gently swirl the flask for 60 seconds. The powder should dissolve almost instantly, yielding a clear solution.

-

Organic Dilution: Slowly dilute to the 10.0 mL mark with HPLC-grade Acetonitrile. Invert the flask 5-7 times to ensure a homogenous mixture (Final ratio: 80:20 ACN:Water).

-

Controlled Sonication: Sonicate the flask for a maximum of 3 minutes to degas and ensure micro-homogeneity. Crucial Note: Do not exceed 5 minutes to prevent artifactual formylation of the amine[3].

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Discard the first 1 mL of filtrate to saturate the filter membrane.

Protocol B: Direct Dissolution for RP-HPLC Analysis (Target: 1.0 mg/mL)

A simpler protocol utilizing an aqueous-rich diluent.

-

Analytical Weighing: Weigh 10.0 mg of the API into a 10 mL volumetric flask.

-

Diluent Addition: Add 8.0 mL of the pre-mixed RP-HPLC Diluent (e.g., 90:10 Water:Acetonitrile).

-

Sonication: Sonicate for 2-3 minutes. Because the diluent is highly aqueous, the HCl salt will dissolve rapidly without the risk of organic-induced degradation[1].

-

Volume Adjustment: Make up to the mark with the RP-HPLC Diluent and invert to mix.

-

Filtration: Filter through a 0.22 µm PVDF or Hydrophilic PTFE syringe filter into an HPLC vial.

Self-Validating System Checks (Trustworthiness)

To ensure the integrity of the sample preparation, the following self-validating checks must be integrated into the analytical sequence:

-

The Tyndall Effect Test (Pre-Injection): Shine a laser pointer through the volumetric flask after dissolution. If the beam is visible as a solid line, micro-particulates (undissolved salt) are still present. Add 1% more water or increase sonication by 1 minute.

-

Chromatographic Symmetry Check: Evaluate the USP Tailing Factor ( Tf ) of the main peak. A self-validating diluent will yield a Tf between 0.9 and 1.5. If Tf>1.5 , the diluent is likely too strong (too much organic for RP-HPLC, or too much water for HILIC).

-

Solution Stability Validation: Inject the prepared sample at T=0 and again at T=24 hours (stored in the autosampler at 5°C). Compare the chromatograms. The appearance of new relative retention time (RRT) peaks indicates amine degradation (e.g., formylation or hydrolysis)[3],[1]. If degradation exceeds 0.1%, the sample must be prepared fresh immediately prior to injection.

References

-

A Validated RP-HPLC Method for Simultaneous Estimation of Tizanidine and Nimesulide in Bulk and Pharmaceutical Formulation Source: Research Journal of Pharmacy and Technology (RJPT) URL:[Link]

-

Artifactual formylation of the secondary amine of duloxetine hydrochloride by acetonitrile in the presence of titanium dioxide: Implications for HPLC method development Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

Sources

Application Note: Overcoming Steric Hindrance in Peptide Coupling Using 2-(Oxan-2-yl)propan-2-amine Hydrochloride

Introduction & Structural Rationale

In modern drug discovery, incorporating sterically hindered aliphatic amines is a proven strategy for improving metabolic stability, increasing lipophilicity, and restricting the conformational flexibility of lead compounds. 2-(Oxan-2-yl)propan-2-amine hydrochloride (Free base CAS: 1506878-85-8) [1] is a prime example of such a building block.

Structurally, this compound features a primary amine situated on a fully substituted tert-alkyl carbon. The α -carbon is flanked by two methyl groups and a bulky tetrahydropyran (oxane) ring. While this extreme steric bulk is highly desirable for biological target binding and preventing enzymatic degradation, it presents a severe kinetic barrier during synthetic amide bond formation. Nucleophilic attack by this amine on a standard activated carbonyl is highly unfavorable due to severe steric clash at the tetrahedral intermediate stage.

Mechanistic Insights & Reagent Selection

As a Senior Application Scientist, it is critical to understand why standard protocols fail before designing a new workflow. Standard carbodiimide chemistry (e.g., EDC/HOBt) relies on the formation of an O-acylisourea followed by an active ester. For unhindered amines, aminolysis of the HOBt ester is rapid. However, for tert-alkyl amines like 2-(oxan-2-yl)propan-2-amine, the trajectory of nucleophilic attack is physically blocked. This leads to extended reaction times, allowing competing side reactions (such as active ester hydrolysis or epimerization of the carboxylic acid) to dominate.

To overcome this, we must alter the electronics and geometry of the transition state:

-

Neighboring Group Participation (HATU/COMU): Replacing HOBt with HOAt-derived reagents (like HATU) introduces a nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen acts as an intramolecular hydrogen-bond acceptor, anchoring the incoming hindered amine and stabilizing the transition state, thereby accelerating the reaction despite the steric bulk [2].

-

Steric Minimization via Acid Fluorides: For the most recalcitrant couplings, generating an acyl fluoride in situ using reagents like TFFH or Pentafluoropyridine (PFP) is the optimal self-validating strategy. The fluorine atom is small (van der Waals radius ~1.47 Å) and highly electronegative, creating a highly reactive, sterically unencumbered electrophile that resists the formation of unreactive oxazolones [3, 4].

-

Base Selection: Because the amine is supplied as a hydrochloride salt, stoichiometric addition of a non-nucleophilic tertiary base is mandatory. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA is more sterically hindered, preventing it from acting as a competing nucleophile against the highly reactive activated esters or acyl fluorides.

Experimental Protocols

The following self-validating workflows are designed specifically for 2-(Oxan-2-yl)propan-2-amine hydrochloride. Protocol A is the first-line approach. Protocol B is reserved for coupling to heavily substituted or α -chiral carboxylic acids where epimerization is a risk.

Protocol A: HATU-Mediated Coupling (First-Line Approach)

This protocol utilizes intramolecular hydrogen bonding to facilitate the coupling of the hindered amine.

-

Preparation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

-

Pre-activation: Add DIPEA (2.0 eq) dropwise. Stir the mixture at room temperature for 5 minutes to ensure complete formation of the OAt active ester. (Prolonged pre-activation can lead to guanidinium byproducts).

-

Amine Addition: In a separate vial, suspend 2-(Oxan-2-yl)propan-2-amine hydrochloride (1.2 eq) in a minimal volume of DMF and add DIPEA (1.5 eq) to liberate the free base.

-

Coupling: Transfer the free amine solution to the activated acid mixture.

-

Incubation & Monitoring: Stir the reaction at 40 °C. The elevated temperature provides the necessary kinetic energy to overcome the steric barrier. Monitor via LC-MS. Aminolysis should reach >85% conversion within 4–6 hours.

-

Workup: Quench with saturated aqueous NH4Cl , extract with Ethyl Acetate, wash with 5% NaHCO3 and brine, dry over Na2SO4 , and concentrate for purification.

Protocol B: In Situ Acid Fluoride Generation via TFFH (Rescue Protocol)

Use this protocol if Protocol A yields <20% product or results in significant epimerization.

-

Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M). Note: DCM is preferred over DMF for acid fluorides to minimize hydrolysis.

-

Activation: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq) followed by DIPEA (3.0 eq).

-

Validation Step: Stir for 30 minutes at room temperature. Take a 5 µL aliquot, quench in methanol, and verify the formation of the methyl ester via LC-MS (this confirms the successful generation of the intermediate acyl fluoride) [3].

-

Coupling: Add 2-(Oxan-2-yl)propan-2-amine hydrochloride (1.5 eq) directly to the reaction mixture as a solid, followed by an additional 1.5 eq of DIPEA.

-

Incubation: Stir at room temperature for 12–18 hours. The small steric profile of the acyl fluoride allows for high-yielding coupling without the need for heating.

Quantitative Data Presentation

The table below summarizes the expected coupling efficiencies when reacting a generic aliphatic carboxylic acid with 2-(Oxan-2-yl)propan-2-amine hydrochloride under various activation strategies.

| Coupling Reagent | Active Intermediate | Base Used | Temp (°C) | Time (h) | Expected Yield (%) | Epimerization Risk |

| EDC / HOBt | OBt Ester | DIPEA | 25 | 24 | < 15% | Low |

| HATU | OAt Ester | DIPEA | 40 | 6 | 75 - 85% | Moderate |

| COMU | Oxyma Ester | DIPEA | 40 | 6 | 80 - 90% | Low |

| TFFH | Acyl Fluoride | DIPEA | 25 | 18 | > 90% | Very Low |

Visualizations

Workflow for selecting coupling reagents for sterically hindered amines.

Mechanistic pathway of hindered amide bond formation via activated electrophiles.

References

-

ResearchGate. "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." RSC Advances. Available at:[Link]

-

ACS Publications. "Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)." Organic Letters. Available at:[Link]

Application Note: Step-by-Step Synthesis and Mechanistic Validation of 2-(Oxan-2-yl)propan-2-amine Hydrochloride

Executive Summary & Strategic Rationale

The synthesis of bulky, lipophilic tertiary carbinamines—such as 2-(oxan-2-yl)propan-2-amine hydrochloride (also known as 2-(tetrahydro-2H-pyran-2-yl)propan-2-amine hydrochloride)—presents a unique challenge in medicinal chemistry. This structural motif is highly valued in modern drug discovery for its ability to increase metabolic stability and modulate the physicochemical properties of CNS-active pharmacophores.

Because standard reductive amination or nucleophilic substitution approaches fail for fully substituted tertiary carbons due to severe steric hindrance, we must rely on a carbocation-mediated framework. This guide details a highly optimized, four-step synthetic cascade. We begin with a Grignard addition to establish the tertiary alcohol, followed by a modified Ritter reaction using chloroacetonitrile. The causality behind selecting chloroacetonitrile over standard acetonitrile is critical: while standard acetamides are notoriously resistant to hydrolysis (often requiring prolonged reflux in 6N HCl, which would degrade the oxan ring), the intermediate chloroacetamide can be cleaved under exceptionally mild conditions using thiourea [1].

Synthetic Workflow

Fig 1: Four-step forward synthetic workflow for 2-(oxan-2-yl)propan-2-amine hydrochloride.

Quantitative Data & Yield Analysis

The following table summarizes the expected operational metrics for this protocol when executed at a 50 mmol scale.

| Step | Chemical Transformation | Key Reagents | Expected Yield | Primary Purification Method |

| 1 | Ester → Tertiary Alcohol | MeMgBr, THF | 88 – 92% | Aqueous Workup & Extraction |

| 2 | Alcohol → Chloroacetamide | ClCH2CN, H2SO4, AcOH | 78 – 85% | Precipitation & Filtration |

| 3 | Chloroacetamide → Amine | Thiourea, EtOH, AcOH | 82 – 88% | Acid-Base Extraction |

| 4 | Free Amine → HCl Salt | 4M HCl/Dioxane, Et2O | > 95% | Filtration & Vacuum Drying |

Step-by-Step Experimental Protocols

Note: 2-(oxan-2-yl)propan-2-amine possesses a chiral center at the C2 position of the oxan ring. Starting from racemic methyl oxane-2-carboxylate will yield a racemic mixture of the target amine.

Step 1: Synthesis of 2-(Oxan-2-yl)propan-2-ol via Grignard Addition

Objective: Convert the ester to a tertiary alcohol through double nucleophilic addition.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

-

Reagent Loading: Dissolve methyl oxane-2-carboxylate (50.0 mmol, 7.21 g) in anhydrous THF (100 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition: Charge the addition funnel with Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 125.0 mmol, 41.6 mL). Add the Grignard reagent dropwise over 45 minutes.

-

Mechanistic Insight: 2.0 equivalents are strictly required for the double addition. The 0.5 equivalent excess compensates for adventitious moisture and ensures complete conversion of the intermediate ketone [2].

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

-

Workup: Carefully quench the reaction by dropwise addition of saturated aqueous NH4Cl (50 mL) at 0 °C.

-

Causality: Using NH4Cl instead of a strong acid prevents premature acid-catalyzed dehydration of the newly formed tertiary alcohol.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield a pale yellow oil.

-

Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the ester (higher Rf) and the appearance of a strongly staining alcohol spot (lower Rf, stains dark blue with phosphomolybdic acid).

-

Step 2: Ritter Reaction to 2-Chloro-N-(2-(oxan-2-yl)propan-2-yl)acetamide

Objective: Install the nitrogen atom via carbocation generation and nitrile trapping.

-

Setup: In a 250 mL round-bottom flask, dissolve the crude 2-(oxan-2-yl)propan-2-ol (~45 mmol) in glacial acetic acid (30 mL).

-

Reagent Loading: Add chloroacetonitrile (90.0 mmol, 6.79 g). Cool the mixture to 0 °C.

-

Activation: Add concentrated H2SO4 (135.0 mmol, 7.2 mL) dropwise over 30 minutes.

-

Mechanistic Insight: The strong acid protonates the alcohol, driving the extrusion of water to form a tertiary carbocation. Acetic acid acts as a highly polar, non-nucleophilic solvent that stabilizes the carbocation while keeping the chloroacetonitrile in a homogenous phase [1].

-

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Workup & Isolation: Pour the viscous reaction mixture over crushed ice (150 g). The chloroacetamide intermediate will precipitate as a white solid. Filter the solid through a Büchner funnel, wash with cold water (3 × 30 mL), and dry under vacuum.

-

Validation Checkpoint: LC-MS should indicate the correct mass [M+H]⁺ for the chloroacetamide. The presence of the chlorine isotope pattern (approx. 3:1 ratio for M : M+2) acts as a self-validating structural confirmation.

-

Step 3: Thiourea-Mediated Amide Cleavage

Objective: Unmask the tertiary amine under mild conditions.

Fig 2: Mechanism of thiourea-mediated chloroacetamide cleavage to release the free amine.

-

Setup: Transfer the chloroacetamide (~36 mmol) to a 250 mL round-bottom flask equipped with a reflux condenser.

-

Reagent Loading: Add a solvent mixture of Ethanol and Acetic Acid (5:1 ratio, 60 mL total), followed by Thiourea (43.2 mmol, 3.29 g).

-

Causality: This specific solvent ratio ensures complete dissolution of the thiourea while providing the mild acidic environment necessary to drive the intramolecular cyclization of the isothiouronium intermediate, ultimately releasing the amine without degrading the acid-sensitive oxan ring [1].

-

-

Reaction: Heat the mixture to gentle reflux (80–85 °C) for 10 hours.

-

Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove the majority of the ethanol. Dilute with water (50 mL).

-

Isolation (Acid-Base Extraction): Wash the acidic aqueous layer with Diethyl Ether (2 × 30 mL) to remove non-basic impurities. Cool the aqueous layer to 0 °C and carefully basify to pH 10–11 using 2M NaOH. Extract the liberated free amine with Diethyl Ether (3 × 50 mL). Dry the combined ether extracts over anhydrous K2CO3.

-

Validation Checkpoint: The free base is highly lipophilic and will partition cleanly into the ether layer. Avoid using Na2SO4 or MgSO4 for drying here, as free amines can coordinate with magnesium or trap water in sulfate hydrates.

-

Step 4: Hydrochloride Salt Formation

Objective: Convert the volatile, oily free base into a stable, handleable solid.

-

Setup: Filter the dried ethereal solution of the free amine (~30 mmol) into a clean, dry 250 mL Erlenmeyer flask. Cool to 0 °C.

-

Reaction: Slowly add 4.0 M HCl in 1,4-dioxane (35.0 mmol, 8.75 mL) dropwise with vigorous swirling.

-

Mechanistic Insight: Utilizing HCl in dioxane rather than aqueous HCl ensures a strictly anhydrous environment. This prevents the formation of hygroscopic hydrates and forces the immediate precipitation of the highly crystalline hydrochloride salt.

-

-

Isolation: A dense white precipitate will form immediately. Stir for an additional 15 minutes at 0 °C to ensure complete precipitation.

-

Filtration: Filter the solid via vacuum filtration, wash with ice-cold anhydrous diethyl ether (2 × 20 mL), and dry overnight in a vacuum desiccator over P2O5.

-

Validation Checkpoint: ¹H NMR (D₂O) should show the characteristic gem-dimethyl protons as a sharp 6H singlet around 1.3-1.4 ppm, confirming the integrity of the tertiary carbinamine core.

-

References

-

Jirgensons, A.; Kauss, V.; Kalvinsh, I.; Gold, M. R. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis 2000, 1709–1712.[Link]

-

Scott, J. S., et al. "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist." Journal of Medicinal Chemistry 2020, 63 (23), 14780–14804.[Link]

Scale-Up Synthesis of 2-(Oxan-2-yl)propan-2-amine Hydrochloride: A Robust Route for Tertiary Carbinamine Building Blocks

Executive Summary & Scientific Rationale

The incorporation of sterically hindered amines (tertiary carbinamines) is a highly effective strategy in modern drug development to improve metabolic stability, modulate pKa, and increase lipophilicity. The target compound, 2-(oxan-2-yl)propan-2-amine hydrochloride (CAS: 1506878-85-8), is a valuable building block featuring a hydrophilic tetrahydropyran (THP) ring adjacent to a sterically demanding isopropylamine group.

The Synthetic Challenge: Direct amination of tertiary alcohols via SN2 displacement is fundamentally impossible due to extreme steric hindrance[1]. While the classical Ritter reaction (using acetonitrile or hydrogen cyanide) successfully forms the required C–N bond, it yields an N -tert-alkylacetamide or formamide. Hydrolyzing these sterically hindered amides requires extremely harsh conditions (e.g., refluxing 6 M HCl or strong base for several days). Subjecting 2-(oxan-2-yl)propan-2-ol to such aggressive hydrolysis would inevitably degrade the acid-sensitive THP ether ring, leading to ring-opening and polymerization.

The Solution (Causality & Route Selection): To bypass harsh deprotection conditions, this protocol utilizes a modified Ritter reaction employing chloroacetonitrile. This generates an electron-deficient chloroacetamide intermediate. As established by Jirgensons et al., the α -chloro group is highly susceptible to nucleophilic attack by thiourea[1]. This forms an isothiouronium intermediate that undergoes spontaneous intramolecular cyclization to 2-imino-4-thiazolidinone, concomitantly releasing the free tertiary amine under mild conditions (refluxing ethanol/acetic acid) that preserve the integrity of the THP ring[1].

Synthetic Workflow

Fig 1. Synthetic workflow for 2-(oxan-2-yl)propan-2-amine HCl via a modified Ritter sequence.

Detailed Experimental Protocols (100 g Scale)

Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.

Step 1: Synthesis of 2-(Oxan-2-yl)propan-2-ol (Grignard Addition)

Causality: Methylmagnesium chloride (MeMgCl) is selected over Methyllithium (MeLi) because its lower basicity minimizes the enolization of the starting ester, leading to a cleaner reaction profile on a large scale.

-

Setup: Purge a 3 L jacketed reactor with N2 . Add methyl oxane-2-carboxylate (100.0 g, 0.69 mol) and anhydrous THF (800 mL). Cool the solution to 0 °C.

-

Addition: Dropwise, add a 3.0 M solution of MeMgCl in THF (506 mL, 1.52 mol, 2.2 eq) over 2 hours, maintaining the internal temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature (20 °C) and stir for 4 hours.

-

Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl (500 mL). Critical: NH4Cl maintains a near-neutral pH, preventing acid-catalyzed cleavage of the THP ring. Extract with Ethyl Acetate (3 x 400 mL). Wash organics with brine, dry over Na2SO4 , and concentrate under reduced pressure.

-

IPC Validation: GC-MS must show the complete disappearance of the starting material ( m/z 144) and the appearance of the dehydrated product ion ( [M−H2O]+ 128).

Step 2: Synthesis of 2-Chloro-N-(2-(oxan-2-yl)propan-2-yl)acetamide

Causality: Strict temperature control is mandatory. The THP ring is stable to cold H2SO4 /AcOH mixtures, but allowing the temperature to spike will result in catastrophic ether cleavage and polymerization.

-

Setup: To a 2 L reactor, add 2-(oxan-2-yl)propan-2-ol (80.0 g, 0.547 mol), chloroacetonitrile (62.0 g, 0.821 mol, 1.5 eq), and glacial acetic acid (400 mL). Cool to 0 °C.

-

Acid Addition: Slowly add concentrated H2SO4 (107.3 g, 1.09 mol, 2.0 eq) dropwise over 2 hours. Critical Parameter: The internal temperature must not exceed 10 °C[1].

-

Reaction: Stir at 15–20 °C for 12 hours.

-

Workup: Pour the viscous mixture over crushed ice (1 kg) with vigorous stirring. Extract with Ethyl Acetate (3 x 500 mL). Wash the combined organic layers with saturated NaHCO3 until the aqueous phase reaches pH ~7. Dry and concentrate to yield a viscous yellow oil.

-

IPC Validation: LC-MS must confirm the product mass ( [M+H]+ 220.1 / 222.1, displaying the characteristic 3:1 chlorine isotope pattern).

Step 3: Synthesis of 2-(Oxan-2-yl)propan-2-amine (Thiourea Cleavage)

Causality: Thiourea acts as a soft nucleophile, displacing the α -chloride. The resulting intermediate cyclizes to form 2-imino-4-thiazolidinone, acting as an internal "spring-loaded" mechanism to cleave the amide bond without external strong acids[1].

-

Setup: In a 2 L round-bottom flask, dissolve the crude chloroacetamide (100.0 g, 0.455 mol) and thiourea (41.6 g, 0.546 mol, 1.2 eq) in a mixture of absolute ethanol (500 mL) and glacial acetic acid (100 mL) (5:1 v/v).

-

Reaction: Heat the mixture to a gentle reflux (80 °C) for 10 hours.

-

Workup: Cool to room temperature and dilute with deionized water (500 mL). Filter off the precipitated 2-imino-4-thiazolidinone byproduct.

-

Isolation: Cool the filtrate to 0 °C and basify to pH > 10 using 2 M NaOH (aq). Extract the free amine with Methyl tert-butyl ether (MTBE) (3 x 400 mL). Wash with brine, dry over Na2SO4 , and concentrate to afford the free base.

-

IPC Validation: LC-MS must show the complete disappearance of the chloroacetamide and the appearance of the free base ( [M+H]+ 144.2).

Step 4: Hydrochloride Salt Formation

-

Setup: Dissolve the free base (50.0 g, 0.349 mol) in anhydrous MTBE (400 mL) under a nitrogen atmosphere and cool to 0 °C.

-

Crystallization: Dropwise, add 2.0 M HCl in isopropanol (192 mL, 0.384 mol, 1.1 eq) over 30 minutes. A white precipitate will form immediately. Stir at 0 °C for 1 hour.

-

Isolation: Filter the solid under vacuum, wash with cold MTBE (2 x 100 mL), and dry in a vacuum oven at 40 °C for 24 hours.

-

IPC Validation: 1 H-NMR ( D2O ) must confirm the absence of MTBE/iPrOH and show correct integration for the THP and isopropyl protons.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry and Yield Metrics

| Step | Transformation | Scale (Limiting Reagent) | Yield (%) | Mass Output | Purity Target |

| 1 | Grignard Addition | 100.0 g (0.69 mol) | 88% | 88.8 g | >95% (GC-MS) |

| 2 | Modified Ritter | 80.0 g (0.54 mol) | 85% | 102.1 g | >90% (LC-MS) |

| 3 | Thiourea Cleavage | 100.0 g (0.45 mol) | 82% | 53.5 g | >95% (LC-MS) |

| 4 | Salt Formation | 50.0 g (0.35 mol) | 90% | 56.4 g | >99% (HPLC) |

Table 2: In-Process Control (IPC) and Quality Specifications

| Step | Analytical Method | Key Indicator of Completion / Success |

| 1 | GC-MS | Disappearance of SM ( m/z 144); Appearance of product ( [M−H2O]+ 128). |

| 2 | LC-MS | Appearance of chloroacetamide ( [M+H]+ 220.1 / 222.1 isotopic pattern). |

| 3 | LC-MS | Disappearance of intermediate; Appearance of free base ( [M+H]+ 144.2). |

| 4 | 1 H-NMR ( D2O ) | Absence of organic solvents; sharp signals for the THP ether linkage. |

References

-

Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 2000(12), 1709-1712. URL:[Link]

Sources

Application Note: Solvent Selection and Optimization for 2-(Oxan-2-yl)propan-2-amine Hydrochloride Reactions

Executive Summary

The compound 2-(Oxan-2-yl)propan-2-amine hydrochloride (CAS: 1506878-85-8 for the free base) presents a unique set of physicochemical challenges in organic synthesis. Structurally, it features a primary amine attached to an alpha-tertiary carbon (a tert-alkylamine system), which is further sterically hindered by an adjacent tetrahydropyran (oxan) ring. Furthermore, it is supplied as a hydrochloride salt.

For researchers and drug development professionals, achieving high yields in nucleophilic substitutions, amide couplings, or reductive aminations with this substrate requires precise solvent and base selection. This application note details the causality behind solvent effects, provides a decision matrix for reaction optimization, and outlines self-validating protocols to ensure reproducible scale-up.

Physicochemical Profiling & Causality in Solvent Selection

When designing workflows for 2-(Oxan-2-yl)propan-2-amine hydrochloride, two primary structural factors dictate the reaction kinetics and solvent compatibility:

-

Steric Hindrance (The α -Tertiary Effect): The bulky propan-2-yl group severely restricts the trajectory of electrophiles approaching the nitrogen lone pair. Consequently, the nucleophilic attack becomes the rate-limiting step. To accelerate this, polar aprotic solvents with high dielectric constants (e.g., DMF, NMP) are required to stabilize the highly polarized, charge-separated transition state [1].

-

Hydrochloride Salt Dissociation: The amine is protonated and non-nucleophilic in its resting state. A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), must be used to liberate the free base. The chosen solvent must effectively solvate both the starting hydrochloride salt and the resulting DIPEA·HCl byproduct. If the solvent lacks sufficient solvating power (e.g., using pure Toluene or Hexanes), the precipitating DIPEA·HCl can coat the unreacted starting material, stalling the reaction [2].

Quantitative Solvent Selection Matrix

The following table summarizes the performance of various solvents across standard workflows involving this hindered amine.

| Solvent | Dielectric Constant ( ε ) | Solvation of Amine·HCl | Transition State Stabilization | Recommended Reaction Type |

| DMF | 36.7 | Excellent | High | Amide Coupling, SNAr |

| NMP | 32.2 | Excellent | High | Difficult Amide Couplings (Heating) |

| DMSO | 46.7 | Excellent | Very High | SNAr, Alkylation |

| DCE | 10.4 | Moderate | Low | Reductive Amination |

| 2-MeTHF | 6.9 | Poor | Low | Biocatalysis, Extractions |

Reaction Workflows & Visualizations

To systematically approach reactions with 2-(Oxan-2-yl)propan-2-amine hydrochloride, the following decision tree and mechanistic workflow should be utilized.

Solvent and Base Decision Tree

Decision matrix for solvent and base selection based on reaction pathway.

Mechanistic Causality in Amide Coupling

When coupling this hindered amine with a carboxylic acid, the use of uronium-based coupling reagents (like HATU) is mandatory. The solvent (DMF/NMP) plays a dual role: it prevents the precipitation of intermediates and stabilizes the highly ordered transition state during the nucleophilic attack of the bulky amine onto the OAt-active ester [3].

Mechanistic workflow of amide coupling highlighting solvent-mediated transition state stabilization.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps (LC-MS/TLC checkpoints) to ensure that the steric hindrance of the oxan-2-yl system does not lead to reagent degradation or false-positive completion signals.

Protocol A: High-Efficiency Amide Coupling

Objective: Couple 2-(Oxan-2-yl)propan-2-amine hydrochloride with a standard aliphatic/aromatic carboxylic acid.

Reagents:

-

Carboxylic Acid (1.0 eq)

-